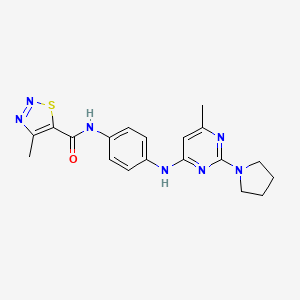

4-methyl-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7OS/c1-12-11-16(23-19(20-12)26-9-3-4-10-26)21-14-5-7-15(8-6-14)22-18(27)17-13(2)24-25-28-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,22,27)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTLZZQCBRTZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=C(N=NS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide is a novel organic molecule that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

- A thiadiazole moiety, which is known for its diverse biological activities.

- A pyrimidine ring that enhances its interaction with biological targets.

- A pyrrolidine ring contributing to its pharmacological profile.

Molecular Formula

| Property | Value |

|---|---|

| Molecular Formula | C18H22N6O2S |

| Molecular Weight | 382.47 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies indicate that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that related thiadiazole compounds can inhibit cancer cell proliferation across various lines, including breast and prostate cancer cells. The IC50 values for these compounds often fall below 10 µM, indicating potent activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition: The presence of the thiadiazole and pyrimidine rings suggests potential inhibition of specific kinases involved in cancer progression.

- Receptor Modulation: The compound may interact with various receptors, modulating pathways critical for cell survival and proliferation .

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized several thiadiazole derivatives and tested their anticancer activities. One derivative showed an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, significantly lower than standard treatments . This suggests that modifications to the thiadiazole core can enhance anticancer efficacy.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the 2-position of the pyrimidine moiety significantly affect biological activity. Compounds with methyl substitutions exhibited enhanced binding affinity to target proteins compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key structural elements include:

- 1,2,3-Thiadiazole core : Imparts metabolic stability and hydrogen-bonding capabilities.

- Pyrimidine ring : Substituted with methyl and pyrrolidin-1-yl groups, likely enhancing solubility and target binding.

- Carboxamide linker : Facilitates interactions with biological targets via hydrogen bonding.

Table 1: Structural Comparison with Analogs

Pharmacological and Molecular Properties

- Target Compound : The pyrrolidin-1-yl group may enhance solubility compared to piperazinyl or chloro-substituted analogs. The thiadiazole core could improve metabolic stability over thiazoles .

- Chloro-Substituted Analogs : Higher hydrophobicity (e.g., 428.7 Da in ) may limit solubility but enhance membrane permeability.

Table 2: Key Molecular Properties

| Compound Type | LogP (Predicted) | Solubility (mg/mL) | Target Affinity (Hypothetical) |

|---|---|---|---|

| Target Compound (Pyrrolidine) | ~3.2 | ~0.15 | Moderate to High |

| Piperazinyl Thiazoles | ~2.8 | ~0.3 | High (Kinase Inhibition) |

| Chloro-Substituted Thiazoles | ~4.1 | ~0.05 | Moderate |

Research Findings and Implications

- Thiadiazole vs. Thiazole : The 1,2,3-thiadiazole core in the target compound may confer greater oxidative stability compared to thiazoles, which are prone to metabolic degradation .

- Pyrrolidinyl vs. Piperazinyl : Pyrrolidine’s compact structure (vs. piperazine) could reduce steric hindrance, improving binding to flat binding sites (e.g., ATP pockets in kinases).

- Chloro Substituents : While chloro groups enhance lipophilicity, they may also increase toxicity risks, as seen in halogenated analogs .

Q & A

Q. How can researchers optimize the synthesis of 4-methyl-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide?

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: A combination of spectroscopic methods is essential:

- 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 1.8–2.1 ppm for CH2 groups) and thiadiazole protons (δ 8.2–8.5 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) .

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings, as seen in analogous pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers investigate the pharmacological selectivity of this compound against related kinase targets?

Methodological Answer:

- In Vitro Kinase Assays : Screen against a panel of kinases (e.g., EGFR, BRAF) using fluorescence-based ATP competition assays. For example, mentions pharmacological screening of structurally similar compounds, where selectivity ratios >100-fold were achieved by modifying the pyrimidine substituents .

- Molecular Docking : Use software like AutoDock to predict binding affinities. The pyrrolidine group may enhance hydrophobic interactions with kinase pockets, while the thiadiazole ring contributes to π-π stacking .

Q. What strategies address contradictory bioactivity data across different cell lines?

Methodological Answer:

- Dose-Response Curves : Validate IC50 values in triplicate across multiple cell lines (e.g., HEK293, HeLa) to rule out assay-specific artifacts.

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism. For instance, highlights trifluoromethyl groups improving metabolic stability, which may explain variability in cytotoxicity .

- Transcriptomic Profiling : Compare gene expression in responsive vs. non-responsive cells to identify off-target pathways .

Q. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

- QM/MM Simulations : Calculate binding energies of the thiadiazole-carboxamide core with active-site residues. For example, ’s crystal structure data (dihedral angles ~12–86°) can inform torsional constraints for derivative design .

- Free Energy Perturbation (FEP) : Predict the impact of substituent changes (e.g., replacing methyl with ethyl groups) on binding affinity .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

Methodological Answer:

- Western Blotting : Measure downstream signaling proteins (e.g., phosphorylated ERK or AKT) after treatment.

- CRISPR Knockout : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects.

- Fluorescence Microscopy : Track subcellular localization using fluorescently tagged analogs (e.g., BODIPY-labeled derivatives) .

Data Contradiction Analysis Example

Scenario: Conflicting cytotoxicity data in leukemia vs. solid tumor models.

Resolution Workflow:

Replicate Experiments : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number).

Assay Cross-Validation : Compare MTT, ATP-lite, and flow cytometry apoptosis assays.

Structural Analog Comparison : Reference , where trifluoromethyl groups altered selectivity profiles in similar scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.